molecular formula C13H17NO2S B2657053 (E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide CAS No. 1396892-73-1

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2657053
CAS RN: 1396892-73-1
M. Wt: 251.34
InChI Key: DAWSZROCPYANAU-DAFODLJHSA-N
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Description

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of acrylamide that contains a thiophene ring and a hydroxyl group. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Corrosion Inhibition

Research by Abu-Rayyan et al. (2022) explored the use of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. While not directly studying (E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide, this research highlights the potential of acrylamide derivatives in corrosion inhibition applications. The study demonstrated that these compounds could effectively inhibit corrosion in copper, suggesting a similar potential for related compounds like the one (Abu-Rayyan et al., 2022).

Polymer Chemistry and Material Science

Fleischmann and Ritter (2013) investigated the copolymerization of N-(isopropyl)acrylamide with other compounds, demonstrating how acrylamide derivatives can be used in creating sensitive and responsive polymeric materials. Their work showcases the versatility of acrylamide derivatives in material science, particularly in developing stimuli-responsive materials (Fleischmann & Ritter, 2013).

Cell Mechanobiology

Poellmann and Wagoner Johnson (2013) validated and optimized a method to activate polyacrylamide substrates for protein patterning. Their work underlines the use of polyacrylamide in cell mechanobiology research, providing insights into how acrylamide derivatives could be used in creating platforms for studying cell behavior (Poellmann & Wagoner Johnson, 2013).

Drug Delivery Systems

The study by Convertine et al. (2004) on the polymerization of N-isopropylacrylamide discusses its application in drug delivery systems. This research indicates the broader applicability of acrylamide derivatives in creating controlled drug delivery mechanisms (Convertine et al., 2004).

properties

IUPAC Name

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-12(11-2-3-11)5-7-14-13(16)4-1-10-6-8-17-9-10/h1,4,6,8-9,11-12,15H,2-3,5,7H2,(H,14,16)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWSZROCPYANAU-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CCNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

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